4-(Benzyloxy)-3-formylbenzoicacid
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Overview
Description
4-(Benzyloxy)-3-formylbenzoic acid is an organic compound with the molecular formula C15H12O4 It is a derivative of benzoic acid, featuring a benzyloxy group and a formyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-3-formylbenzoic acid typically involves the benzylation of 4-hydroxybenzoic acid followed by formylation. The benzylation step can be achieved using benzyl bromide in the presence of a base such as potassium carbonate. The formylation can be carried out using a Vilsmeier-Haack reaction, which involves the use of N,N-dimethylformamide and phosphorus oxychloride .
Industrial Production Methods: Industrial production of 4-(Benzyloxy)-3-formylbenzoic acid may follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 4-(Benzyloxy)-3-formylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 4-(Benzyloxy)-3-carboxybenzoic acid.
Reduction: 4-(Benzyloxy)-3-hydroxymethylbenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
4-(Benzyloxy)-3-formylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-3-formylbenzoic acid depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The benzyloxy and formyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
4-Benzyloxybenzoic acid: Lacks the formyl group, making it less reactive in certain chemical reactions.
4-(Benzyloxy)-3-methoxybenzaldehyde: Contains a methoxy group instead of a formyl group, affecting its reactivity and applications.
Uniqueness: 4-(Benzyloxy)-3-formylbenzoic acid is unique due to the presence of both benzyloxy and formyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in organic synthesis and research.
Properties
Molecular Formula |
C15H12O4 |
---|---|
Molecular Weight |
256.25 g/mol |
IUPAC Name |
3-formyl-4-phenylmethoxybenzoic acid |
InChI |
InChI=1S/C15H12O4/c16-9-13-8-12(15(17)18)6-7-14(13)19-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,17,18) |
InChI Key |
QNMJZNJLOKORKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)O)C=O |
Origin of Product |
United States |
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